molecular formula C20H23N5O4 B5880038 8-(4-HYDROXYBUTYL)-7-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

8-(4-HYDROXYBUTYL)-7-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Cat. No.: B5880038
M. Wt: 397.4 g/mol
InChI Key: ADOGIZGNLHUQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-HYDROXYBUTYL)-7-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-HYDROXYBUTYL)-7-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the hydroxybutyl group: This step often involves a nucleophilic substitution reaction where a suitable butyl derivative is introduced.

    Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methoxybenzene derivative.

    Methylation: The final step involves methylation of the nitrogen atoms in the imidazo[1,2-g]purine core using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(4-HYDROXYBUTYL)-7-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The methoxyphenyl group can be reduced to a phenol derivative.

    Substitution: The methyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are commonly used.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a phenol derivative.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituents used.

Scientific Research Applications

8-(4-HYDROXYBUTYL)-7-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-HYDROXYBUTYL)-7-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The hydroxybutyl and methoxyphenyl groups are believed to play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved may include inhibition of certain enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Hydroxybutyl)-6-methyl-2,4(3H,8H)-pteridinedione
  • 4-(3-Hydroxybutyl)-2-methoxyphenyl hydrogen sulfate

Uniqueness

8-(4-HYDROXYBUTYL)-7-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(4-hydroxybutyl)-7-(3-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-22-17-16(18(27)23(2)20(22)28)25-12-15(13-7-6-8-14(11-13)29-3)24(19(25)21-17)9-4-5-10-26/h6-8,11-12,26H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOGIZGNLHUQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCCO)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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